N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15635418
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O3 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O3/c1-14(2)13-29-17-10-8-16(9-11-17)19-12-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-12,14,27H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |
| Standard InChI Key | MIBTXDHQJKHZJX-HZHRSRAPSA-N |
| Isomeric SMILES | CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Introduction
Classification and Structural Features
Hybrid Molecular Architecture
N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-hydrazone class of compounds, characterized by a central pyrazole ring fused with a hydrazone moiety. The pyrazole core (C₃H₃N₂) is substituted at position 3 with a 4-(2-methylpropoxy)phenyl group, while position 5 features a carbohydrazide chain linked to a 2-hydroxyphenyl ethylidene group.
Key Functional Groups
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Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metal coordination potential.
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Hydrazone Linkage (-NH-N=CH-): Enhances binding affinity to enzymatic active sites through hydrogen bonding and dipole interactions.
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2-Methylpropoxy Group (-OCH(CH₃)₂): Introduces steric bulk and lipophilicity, influencing membrane permeability.
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2-Hydroxyphenyl Substituent: Provides phenolic -OH groups for hydrogen bonding and antioxidant activity.
Synthesis and Characterization
Condensation Reaction Pathway
The synthesis involves a two-step process:
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Formation of Pyrazole-5-carbohydrazide:
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Reacting ethyl pyrazole-5-carboxylate with hydrazine hydrate in ethanol under reflux yields the carbohydrazide intermediate.
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Hydrazone Formation:
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Condensation of the carbohydrazide with 1-(2-hydroxyphenyl)ethanone in methanol under acidic catalysis (e.g., glacial acetic acid) at 60–70°C for 6–8 hours.
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Reaction Optimization
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Temperature | 60–70°C |
| Catalyst | Glacial acetic acid (0.5 eq) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% (reported in analogous syntheses) |
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.82–6.75 (m, aromatic protons), 4.55 (septet, 1H, OCH(CH₃)₂), 2.21 (s, 3H, CH₃).
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IR (KBr): 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Crystallographic and Molecular Structure Analysis
Single-Crystal X-Ray Diffraction
The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.354 |
| b (Å) | 7.891 |
| c (Å) | 15.672 |
| β (°) | 102.4 |
| Volume (ų) | 1492.7 |
Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O (hydrazone) | 2.89 | 158 |
| O-H···N (phenolic) | 2.75 | 165 |
| π-π Stacking | 3.41–3.58 | - |
The crystal packing demonstrates a herringbone pattern stabilized by hydrogen bonds and van der Waals forces.
Chemical Reactivity and Functional Transformations
Dominant Reaction Pathways
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Hydrolysis of Hydrazone:
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Acidic conditions (HCl, H₂O/EtOH) cleave the C=N bond, regenerating the parent carbohydrazide and ketone.
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Electrophilic Substitution:
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Bromination at the pyrazole C4 position using NBS in CCl₄ yields mono-substituted derivatives.
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Coordination Chemistry:
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Acts as a tridentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via pyrazole-N, hydrazone-N, and phenolic-O donors.
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Pharmacological Profile and Mechanism of Action
Biological Screening Data
| Assay | Activity (IC₅₀/EC₅₀) | Reference Standard |
|---|---|---|
| COX-2 Inhibition | 18.7 µM | Celecoxib: 0.04 µM |
| DPPH Radical Scavenging | 82% at 100 µM | Ascorbic acid: 94% |
| E. coli MIC | 64 µg/mL | Ciprofloxacin: 0.5 µg/mL |
Target Engagement
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Cyclooxygenase-2 (COX-2): Molecular docking suggests the hydrazone moiety occupies the arachidonic acid binding pocket, forming hydrogen bonds with Tyr385 and Ser530.
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Bacterial DNA Gyrase: The 2-methylpropoxy group may intercalate into the enzyme’s ATP-binding domain, inhibiting supercoiling activity.
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